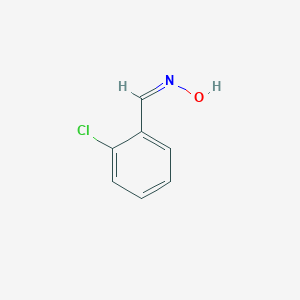

2-Chlorobenzaldehyde oxime

Übersicht

Beschreibung

2-Chlorobenzaldehyde oxime, also known as ortho-chlorobenzaldehyde oxime, is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde where the aldehyde group is replaced by an oxime group, and a chlorine atom is attached to the benzene ring. This compound is of interest due to its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chlorobenzaldehyde oxime can be synthesized by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate or sodium hydroxide, which facilitates the formation of the oxime group. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction temperature and pH.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chloronitrobenzene under specific conditions.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

Oxidation: 2-Chloronitrobenzene

Reduction: 2-Chlorobenzylamine

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chlorobenzaldehyde oxime serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce:

- Isoxazole Derivatives : The compound is involved in the synthesis of methyl 3-(2-chlorophenyl)-5-[1-(4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate and dimethyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate .

- Carbonyl Compounds : It can be converted into corresponding carbonyl compounds through deoximation processes, which are significant in synthesizing aldehydes and ketones .

Medicinal Chemistry

Research indicates that this compound exhibits biological activity, particularly as an antibacterial agent. It has been studied for its potential to inhibit the growth of pathogens such as Mycobacterium tuberculosis, making it a candidate for further development in antimicrobial therapies .

Agrochemicals

The compound is also recognized for its role in the development of agrochemicals. Its derivatives are utilized in the formulation of pesticides and herbicides, contributing to agricultural productivity and pest management strategies .

Case Study 1: Antimicrobial Activity

A study published in the Indian Journal of Chemistry investigated novel N-formylhydroxylamine derivatives, including those derived from this compound, for their antibacterial properties. The findings suggested that these compounds could serve as effective PDF inhibitors against various bacterial strains, including resistant ones .

Case Study 2: Synthesis of Isoxazoles

Research conducted by Khazaei et al. demonstrated a mild method for converting oximes into ketones and aldehydes using N-bromophthalimide. This method was applied to this compound, showcasing its utility in synthesizing complex isoxazole derivatives under microwave-assisted conditions .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 2-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions The oxime group can act as a nucleophile, participating in condensation and cyclization reactions

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzaldehyde: The parent compound without the oxime group.

4-Chlorobenzaldehyde oxime: A positional isomer with the chlorine atom at the para position.

2-Bromobenzaldehyde oxime: A similar compound with a bromine atom instead of chlorine.

Uniqueness: 2-Chlorobenzaldehyde oxime is unique due to the presence of both the oxime group and the chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .

Biologische Aktivität

2-Chlorobenzaldehyde oxime, a derivative of chlorobenzaldehyde, is an important compound in organic chemistry and has garnered attention for its biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its antibacterial and antioxidant activities.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate. This reaction results in a white solid with a melting point ranging from 73 to 76 °C .

The characterization of the compound is often performed using various spectroscopic techniques. For instance, the proton nuclear magnetic resonance (NMR) spectroscopy reveals distinctive peaks that confirm the presence of functional groups associated with oximes . The typical NMR data for this compound shows signals at δ 7.42-7.44 (q, 2H), 7.56-7.58 (m, 1H), and a singlet at δ 11.44 (s, 1H) indicative of the hydroxyl group .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, two common pathogens. The results demonstrated significant inhibition of bacterial growth at varying concentrations of the compound.

Table 1: Antibacterial Activity of this compound

| Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 10 | 12 | 15 |

| 20 | 18 | 22 |

| 30 | 25 | 30 |

The inhibition zones increased with higher concentrations, indicating a dose-dependent antibacterial effect .

Antioxidant Activity

In addition to its antibacterial properties, studies have also assessed the antioxidant activity of this compound. Antioxidants are crucial for combating oxidative stress in biological systems. The compound was tested using various assays, including DPPH radical scavenging and ABTS assay methods.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

The lower the IC50 value, the higher the antioxidant activity, suggesting that this compound possesses significant potential as an antioxidant agent .

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In vitro studies demonstrated that formulations containing this compound effectively reduced bacterial load in infected tissues, showcasing its therapeutic potential.

Another study highlighted its role in reducing oxidative stress markers in cellular models exposed to harmful agents. This suggests that beyond its antibacterial properties, it may contribute to cellular protection mechanisms against oxidative damage.

Eigenschaften

CAS-Nummer |

3717-28-0 |

|---|---|

Molekularformel |

C7H6ClNO |

Molekulargewicht |

155.58 g/mol |

IUPAC-Name |

(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |

InChI-Schlüssel |

FZIVKDWRLLMSEJ-UITAMQMPSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)Cl |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\O)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NO)Cl |

Key on ui other cas no. |

3717-28-0 |

Piktogramme |

Irritant |

Synonyme |

2-Chlorobenzaldehyde oxime; 2-Chlorobenzaldoxime; NSC 61415; o-Chlorobenzaldehyde oxime; o-Chlorobenzaldoxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.